molecular formula C15H15N2O7P B14321256 Bis(4-nitrophenyl) propylphosphonate CAS No. 103499-65-6

Bis(4-nitrophenyl) propylphosphonate

Cat. No.: B14321256
CAS No.: 103499-65-6
M. Wt: 366.26 g/mol
InChI Key: ZHZOCOISYIDAOU-UHFFFAOYSA-N
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Description

Bis(4-nitrophenyl) propylphosphonate is an organophosphorus compound characterized by the presence of two 4-nitrophenyl groups attached to a propylphosphonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-nitrophenyl) propylphosphonate typically involves the reaction of 4-nitrophenol with propylphosphonic dichloride in the presence of a base such as pyridine. The reaction proceeds via the displacement of chloride ions by the phenol groups, resulting in the formation of the desired phosphonate ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

Bis(4-nitrophenyl) propylphosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous solutions with acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as sodium hydride or other strong bases are used to facilitate substitution reactions.

Major Products Formed

    Hydrolysis: Produces 4-nitrophenol and propylphosphonic acid.

    Oxidation: Results in various oxidation products depending on the specific conditions and reagents used.

    Substitution: Leads to the formation of substituted derivatives of this compound.

Mechanism of Action

The mechanism of action of bis(4-nitrophenyl) propylphosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with other critical regions of the enzyme . Additionally, it can affect cellular pathways by modulating the activity of key signaling molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-nitrophenyl) propylphosphonate is unique due to its dual 4-nitrophenyl groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it particularly useful for specific applications in research and industry .

Properties

CAS No.

103499-65-6

Molecular Formula

C15H15N2O7P

Molecular Weight

366.26 g/mol

IUPAC Name

1-nitro-4-[(4-nitrophenoxy)-propylphosphoryl]oxybenzene

InChI

InChI=1S/C15H15N2O7P/c1-2-11-25(22,23-14-7-3-12(4-8-14)16(18)19)24-15-9-5-13(6-10-15)17(20)21/h3-10H,2,11H2,1H3

InChI Key

ZHZOCOISYIDAOU-UHFFFAOYSA-N

Canonical SMILES

CCCP(=O)(OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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